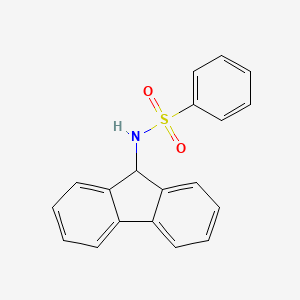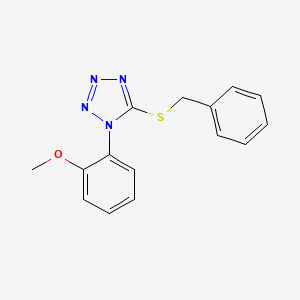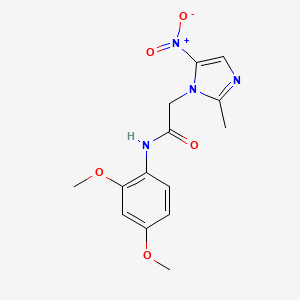![molecular formula C18H22N2OS B5768258 N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has gained attention for its potential applications in scientific research. DMTU belongs to the class of thiourea compounds, which have been found to possess various biological activities.
Mécanisme D'action
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea exerts its biological activities by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress. N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea acts as a potent antioxidant, protecting cells from oxidative damage and reducing inflammation. It has also been found to inhibit the activity of various enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models of disease. N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been found to protect against radiation-induced DNA damage and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a relatively stable compound that can be easily synthesized in a laboratory setting. It has been extensively studied for its biological activities, and its mechanism of action is well understood. However, N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has some limitations for lab experiments, including its solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
Future research on N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea could focus on its potential use as a therapeutic agent for various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Further studies could investigate the optimal dosage and administration of N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea for therapeutic purposes. Additionally, research could focus on the development of new derivatives of N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea with improved biological activities and reduced toxicity.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized by reacting 3,5-dimethylaniline with 4-methoxyphenethyl isothiocyanate in the presence of a base. The reaction yields N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea as a white crystalline solid, which can be purified by recrystallization. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been used in scientific research to investigate the role of oxidative stress in various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases. N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced DNA damage.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-10-14(2)12-16(11-13)20-18(22)19-9-8-15-4-6-17(21-3)7-5-15/h4-7,10-12H,8-9H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMDYHBSQXUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)

![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)

![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)
![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)

![N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)
